2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c20-14-5-1-13(2-6-14)19-22-17(27-24-19)11-25-18(26)10-9-16(23-25)12-3-7-15(21)8-4-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKGHWRYQBJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel heterocyclic derivative that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.36 g/mol. The compound features a complex structure that includes both oxadiazole and pyridazinone moieties, which are known to contribute to various biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives containing the oxadiazole ring have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that compounds similar to our target compound exhibited IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| Compound C | Human prostate cancer | 1.14 |
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. For example, one derivative showed strong activity against both Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 4 µM against Staphylococcus aureus strains . This suggests that compounds like our target may possess significant antimicrobial properties.
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | S. aureus | 4 |
| Compound E | E. coli | 8 |
Anti-inflammatory Effects
Research has indicated that certain oxadiazole derivatives can inhibit key inflammatory pathways. For instance, they have been shown to suppress the expression of cyclooxygenases (COX-1 and COX-2), which are critical mediators in inflammatory processes . This anti-inflammatory activity could potentially be harnessed in the treatment of various inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
A recent study synthesized several oxadiazole derivatives and evaluated their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxic effects, particularly in breast and ovarian cancers . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of oxadiazole derivatives, revealing potent activity against resistant strains of bacteria. The research emphasized the importance of structural variations in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features :
- Core Heterocycles: The compound shares a dihydropyridazinone core with analogs such as 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1113108-17-0, ), which replaces bromine with chlorine and uses an ethyl linker instead of methyl.
- Substituents :
Molecular Weight and Formula :
Preparation Methods
Synthesis of the 1,2,4-Oxadiazol-5-ylmethyl Intermediate
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For the 3-(4-bromophenyl) variant, the following protocol is employed:
Step 1: Preparation of 4-Bromobenzamidoxime
-
Reactants : 4-bromobenzonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)
-
Conditions : Ethanol/water (3:1), reflux at 80°C for 6–8 hours .
Step 2: Cyclization to 3-(4-Bromophenyl)-1,2,4-oxadiazole
-
Reactants : 4-bromobenzamidoxime (1.0 equiv), methyl chloroacetate (1.1 equiv)
-
Conditions : Dry dimethylformamide (DMF), potassium carbonate (2.0 equiv), 110°C for 12 hours .
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst | K₂CO₃ |
| Solvent | DMF |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 4:1) |
Synthesis of the 6-(4-Fluorophenyl)-2,3-Dihydropyridazin-3-One Core
The dihydropyridazinone core is constructed via hydrazine-diketone condensation:
Step 1: Preparation of 4-Fluorophenyl-Substituted Diketone
-
Reactants : Ethyl 4-fluorophenylacetate (1.0 equiv), methyl vinyl ketone (1.2 equiv)
-
Conditions : Sodium hydride (1.5 equiv), tetrahydrofuran (THF), 0°C to room temperature, 4 hours .
Step 2: Cyclocondensation with Hydrazine
-
Reactants : Diketone intermediate (1.0 equiv), hydrazine hydrate (1.1 equiv)
| Parameter | Value |
|---|---|
| Cyclization Agent | Hydrazine hydrate |
| Solvent | Ethanol |
| Key Spectral Data | ¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, Ar-F), 6.5 (s, 1H, NH) |
Coupling of Oxadiazole and Pyridazinone Moieties
The final step involves alkylation of the pyridazinone nitrogen with the bromomethyl-oxadiazole intermediate:
Step 1: Bromination of 3-(4-Bromophenyl)-1,2,4-Oxadiazole
-
Reactants : 3-(4-bromophenyl)-1,2,4-oxadiazole (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv)
-
Conditions : Benzoyl peroxide (0.1 equiv), CCl₄, reflux for 3 hours .
Step 2: Alkylation Reaction
-
Reactants : Bromomethyl-oxadiazole (1.0 equiv), pyridazinone core (1.0 equiv)
-
Conditions : Potassium carbonate (2.0 equiv), acetonitrile, 70°C for 10 hours .
| Parameter | Value |
|---|---|
| Coupling Agent | K₂CO₃ |
| Solvent | Acetonitrile |
| Key Challenge | Competing N- vs. O-alkylation (controlled via steric hindrance) |
Industrial-Scale Optimization
For scalable production, continuous flow reactors and crystallization techniques are prioritized:
Flow Reactor Parameters
Crystallization
Analytical Verification
Purity Assessment
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 55 | 95 | Moderate |
| Flow Reactor | 70 | 99 | High |
Flow synthesis enhances yield and purity by minimizing side reactions .
Troubleshooting Common Issues
Low Alkylation Yield
Byproduct Formation
Q & A
Q. How does the compound’s stability vary under physiological vs. acidic conditions?
- Methodology :
- pH-dependent stability studies (e.g., HPLC tracking degradation products) show rapid hydrolysis of the dihydropyridazinone ring at pH < 3, necessitating prodrug formulations for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
